molecular formula C11H9Cl2N3O2 B1280486 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole CAS No. 434326-06-4

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

Cat. No. B1280486
M. Wt: 286.11 g/mol
InChI Key: SQNXSXWUOVTBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a benzyl substituent in the compound suggests potential reactivity and biological significance .

Synthesis Analysis

The synthesis of related imidazole derivatives often involves the reaction of diamines with appropriate precursors to form the imidazole ring. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is achieved by reacting 1,2-phenylenediamine with other reagents, using glycolic acid to promote cyclization and minimize by-products . Similarly, a 'one-pot' synthesis approach has been reported for benzimidazole derivatives, which involves a nitro reductive cyclization reaction, indicating that such methodologies could potentially be adapted for the synthesis of "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray crystallography. For example, the X-ray structures of related compounds have been determined, revealing the geometry and conformation of the imidazole ring and its substituents . The molecular structure of "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" would likely exhibit similar features, with the potential for intramolecular interactions and a planar or near-planar imidazole ring.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the reaction of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole with pyridine . The presence of a nitro group and halogens in "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" suggests that it may also participate in similar reactions, potentially leading to a range of products with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns in salts of imidazole derivatives can affect their melting points and stability . The nitro and benzyl groups in "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" would contribute to its physical properties, such as density and refractive index, as well as its chemical properties, including acidity, basicity, and reactivity towards various reagents.

Scientific Research Applications

Synthesis and Derivative Formation

  • 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole serves as an intermediate in the synthesis of imidazo[4,5-b]pyridin-5-one, a compound prepared from 4(5)-nitro-1H-imidazole. This process involves hydrolysis and Knoevenagel condensation, leading to 4-nitroimidazole derivatives with potential applications in medicinal chemistry (Vanelle et al., 2004).

Alkylation Studies

  • Research on the alkylation of 4(5)-nitro-1H-imidazoles, including 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole, has shown that the reaction conditions significantly affect the product distribution. The temperature plays a crucial role in determining the formation of 5-nitro vs. 4-nitro isomers (Rao et al., 1994).

High Functionalization

  • This compound has been used in the synthesis of highly substituted 5-Nitro-1H-imidazole derivatives using the TDAE methodology. Such derivatives have applications in various fields including pharmaceuticals (Juspin et al., 2011).

Role in Synthesis of Biologically Active Compounds

  • It's a key intermediate in the synthesis of 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one, important for developing natural and biologically active compounds (Chen et al., 2002).

Molecular Structure Studies

  • The molecular structure of 1-Benzyl-5-methoxycarbonylmethylthio-4-nitroimidazole, a related compound, has been studied, providing insights into the arrangement and interaction of atoms within the molecule. This knowledge is essential for understanding its reactivity and potential applications (Saadeh et al., 1995).

Exploration in Synthetic Chemistry

  • The compound has been explored in various synthetic chemistry applications, showcasing its versatility in creating diverse and biologically significant molecules (Primus et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “N-Benzyl-4-piperidone”, indicates that it is a combustible liquid that is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Piperidines, which are structurally similar to the compound you’re interested in, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzyl-4-(dichloromethyl)-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXSXWUOVTBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464153
Record name 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

CAS RN

434326-06-4
Record name 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.